
4-Nonylphenol;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nonylphenol;phosphoric acid is a compound that combines 4-Nonylphenol, an organic compound, with phosphoric acid, an inorganic acid. 4-Nonylphenol is a member of the alkylphenols family, characterized by a phenol ring with a nonyl group attached. It is widely used in the production of non-ionic surfactants, which are essential in various industrial applications. Phosphoric acid, on the other hand, is a triprotic acid commonly used in fertilizers, food additives, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nonylphenol is typically synthesized through the acid-catalyzed alkylation of phenol with nonenes. The reaction conditions often involve the use of strong acids like sulfuric acid to facilitate the alkylation process .
Phosphoric acid is produced industrially by two main methods: the wet process and the thermal process. The wet process involves the reaction of phosphate rock with sulfuric acid, while the thermal process involves the burning of elemental phosphorus to produce phosphorus pentoxide, which is then hydrated to form phosphoric acid .
Chemical Reactions Analysis
Types of Reactions
4-Nonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction of quinones back to hydroquinones is also a common reaction.
Substitution: Electrophilic aromatic substitution reactions are facilitated by the phenolic hydroxyl group, making the aromatic ring highly reactive.
Phosphoric acid, being a strong acid, can participate in acid-base reactions, forming various phosphate salts. It can also undergo condensation reactions to form polyphosphoric acids .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are commonly employed.
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Halogenated and nitrated phenols.
Scientific Research Applications
4-Nonylphenol;phosphoric acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various surfactants and polymers.
Biology: Studied for its endocrine-disrupting properties and its effects on aquatic organisms.
Medicine: Investigated for its potential toxicological effects and its role in disrupting hormonal balance.
Industry: Widely used in the production of detergents, emulsifiers, and lubricating oil additives.
Mechanism of Action
4-Nonylphenol exerts its effects primarily through its estrogenic activity. It can mimic the action of natural estrogens by binding to estrogen receptors, leading to the disruption of normal hormonal functions. This can result in various toxicological effects, including reproductive and developmental toxicity . Phosphoric acid, being a strong acid, acts by donating protons in chemical reactions, facilitating various acid-catalyzed processes .
Comparison with Similar Compounds
Similar Compounds
Nonylphenol Ethoxylates: These are derivatives of 4-Nonylphenol with ethoxy groups attached.
Octylphenol: Similar to 4-Nonylphenol but with an octyl group instead of a nonyl group.
Uniqueness
4-Nonylphenol is unique due to its widespread use and its significant environmental impact as an endocrine disruptor. Its combination with phosphoric acid enhances its reactivity and expands its range of applications in various industrial processes .
Properties
CAS No. |
32258-84-7 |
|---|---|
Molecular Formula |
C45H75O7P |
Molecular Weight |
759.0 g/mol |
IUPAC Name |
4-nonylphenol;phosphoric acid |
InChI |
InChI=1S/3C15H24O.H3O4P/c3*1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;1-5(2,3)4/h3*10-13,16H,2-9H2,1H3;(H3,1,2,3,4) |
InChI Key |
AZUZMVMQCAQYGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.CCCCCCCCCC1=CC=C(C=C1)O.CCCCCCCCCC1=CC=C(C=C1)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



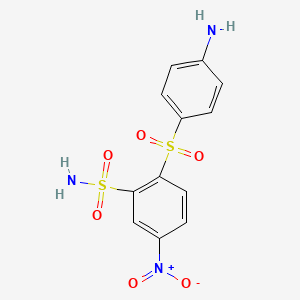
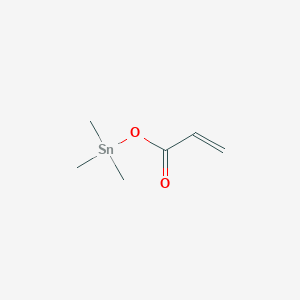
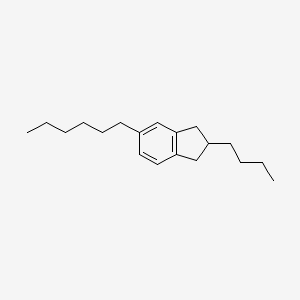
![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)
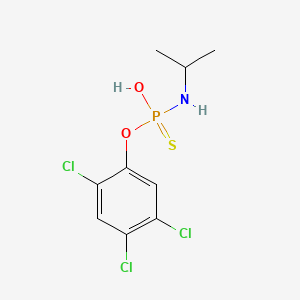
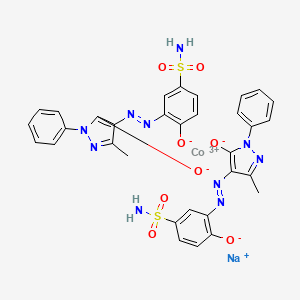
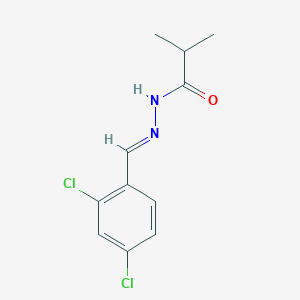
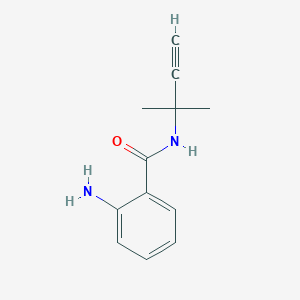
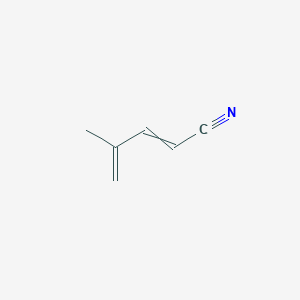

![1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]-](/img/structure/B14686119.png)
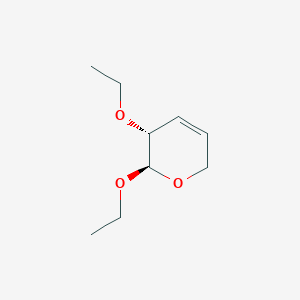
![N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14686127.png)
